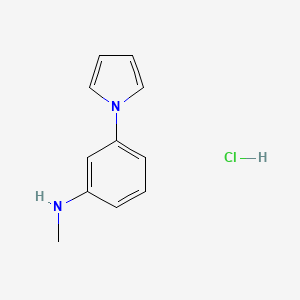

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride

説明

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a pyrrole ring and an aniline moiety, making it a valuable compound in synthetic chemistry .

特性

IUPAC Name |

N-methyl-3-pyrrol-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-12-10-5-4-6-11(9-10)13-7-2-3-8-13;/h2-9,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKFOPBENRRUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)N2C=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride typically involves the reaction of N-methylaniline with pyrrole under specific conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction proceeds through the condensation of the amine with the pyrrole ring, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted aromatic compounds .

科学的研究の応用

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

2-Methyl-3-(1H-pyrrol-1-yl)aniline: Similar structure but with a methyl group at the 2-position.

N-methyl-2-(1H-pyrrol-1-yl)aniline: Similar structure but with the pyrrole ring attached at the 2-position.

Uniqueness

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2·HCl. The compound features an aniline moiety linked to a pyrrole ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, which can lead to:

- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various microbial strains.

- Anticancer Activity : It may interfere with cellular proliferation pathways, leading to apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against several pathogens. Studies have demonstrated its efficacy against:

- Bacterial Strains : In vitro tests suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Fungal Strains : The compound has also shown activity against fungi such as Candida albicans.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Key findings include:

- Cell Line Studies : The compound has been tested on several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Results indicated significant cytotoxic effects, with IC50 values suggesting potent anticancer activity (Table 1).

Study 1: Anticancer Activity

A study published in Pharmaceutical Chemistry explored the anticancer effects of this compound on various cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound effectively inhibited both bacterial strains, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing N-methyl-3-(1H-pyrrol-1-yl)aniline hydrochloride, and how can purity be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for introducing the pyrrole moiety. For example, a procedure analogous to the synthesis of N,N-dimethyl-4-(1H-pyrrol-1-yl)aniline hydrochloride involves reacting a trifluoromethanesulfonate precursor with methylamine under basic conditions, followed by purification via column chromatography (n-pentane:EtOAc gradient) and salt formation with HCl in Et₂O .

- Purity Optimization : Monitor reaction progress via TLC (Rf ~0.44 in n-pentane:EtOAc 10:1) and confirm crystallinity via X-ray diffraction. Use recrystallization in polar aprotic solvents to remove unreacted starting materials .

Q. How can the solubility and stability of this compound be characterized in aqueous and organic solvents?

- Methodology : Perform gravimetric analysis or UV-Vis spectroscopy to measure solubility in water, methanol, ethanol, and mixed solvent systems. For example, aniline hydrochloride derivatives exhibit higher solubility in polar solvents due to ionic interactions; solubility in water at 25°C can be modeled using the NRTL equation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products. Protect from light and moisture during storage due to potential hydrolysis of the pyrrole ring .

Q. What spectroscopic techniques are critical for structural validation?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to the pyrrole group at δ 6.8–7.2 ppm).

- FT-IR : Identify N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₄ClN₂ requires m/z 217.0895) .

Advanced Research Questions

Q. How can hydrogen-bonding networks and crystal packing be analyzed to predict solid-state properties?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) and analyze using SHELXL/ORTEP-3 for 3D visualization. Graph set analysis (e.g., Etter’s notation) can classify hydrogen-bonding motifs (e.g., R₂²(8) rings between NH₃⁺ and Cl⁻) .

- Data Interpretation : Compare with databases (e.g., Cambridge Structural Database) to identify polymorphism risks. For example, aniline hydrochloride derivatives often form monoclinic crystals with P2₁/c symmetry .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Approach : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution. Solvent effects can be modeled via COSMO-RS .

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine force fields .

Q. How can this compound be functionalized for applications in electrochemical biosensors?

- Strategy : Electropolymerize the aniline derivative onto carbon electrodes. For example, ferrocene-functionalized pyrrole-aniline hybrids exhibit redox activity at ~0.3 V (vs. Ag/AgCl), suitable for dopamine detection .

- Optimization : Use cyclic voltammetry (CV) to assess conductivity and stability in buffer solutions (pH 7.4). Coating with Nafion® improves selectivity against interferents like ascorbic acid .

Contradictions and Limitations

- Synthetic Yield Variability : The reported 99% yield for analogous compounds may not account for scale-up inefficiencies or solvent impurities.

- Solubility Discrepancies : Experimental measurements may deviate from modeled data due to ion-pairing effects in mixed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。